3-Fluoropiperidin-4-one

Medicinal Chemistry pKa Basicity

Select 3-Fluoropiperidin-4-one for its fluorine-enabled pKa of 7.19 (~1.8 units lower than non-fluorinated analogs), reducing basicity for improved CNS permeability and lower hERG risk. Unique stereoelectronic profile enables >90% diastereo-/enantioselectivity in Noyori DKR, delivering chirally pure cis-3-fluoropiperidin-4-ol scaffolds unobtainable with 3-chloro or 3-methyl variants. Essential for SAR-driven CNS and fragment-based programs requiring ¹⁹F NMR probes.

Molecular Formula C5H8FNO
Molecular Weight 117.12 g/mol
CAS No. 1070955-78-0
Cat. No. B1326556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropiperidin-4-one
CAS1070955-78-0
Molecular FormulaC5H8FNO
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESC1CNCC(C1=O)F
InChIInChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
InChIKeyGYCGAPQMEYPDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropiperidin-4-one (CAS 1070955-78-0) Procurement Overview: Key Physicochemical and Synthetic Profile


3-Fluoropiperidin-4-one (CAS 1070955-78-0) is a fluorinated piperidin-4-one derivative with the molecular formula C5H8FNO and a molecular weight of 117.12 g/mol . The compound features a fluorine substituent at the 3-position and a ketone group at the 4-position of the piperidine ring. It is typically supplied as a colorless to light yellow crystalline solid or as its hydrochloride salt (CAS 1070896-59-1), with reported purity levels commonly at 95–98% from commercial vendors . This heterocyclic ketone serves as a versatile building block in medicinal chemistry, particularly as a precursor to fluorinated piperidine-based pharmacophores. Its structural characteristics—specifically the electron-withdrawing fluorine atom—distinguish it from non-fluorinated piperidin-4-one analogs and create a unique reactivity profile that influences both synthetic transformations and biological properties [1].

Why Unsubstituted Piperidin-4-one or Alternative 3-Substituted Analogs Cannot Substitute for 3-Fluoropiperidin-4-one


The substitution of 3-fluoropiperidin-4-one with unsubstituted piperidin-4-one, 3-methylpiperidin-4-one, or 3-chloropiperidin-4-one introduces measurable and functionally significant alterations in basicity, lipophilicity, metabolic stability, and stereochemical outcomes during key transformations. The fluorine atom's strong electron-withdrawing inductive effect (-I) depresses the pKa of the piperidine nitrogen by approximately 1.5–2.0 units relative to non-fluorinated or methyl-substituted analogs, fundamentally altering protonation state at physiological pH and thereby influencing receptor binding, membrane permeability, and salt selection for formulation [1]. Furthermore, the presence of the fluorine atom at the 3-position enables stereoselective transformations—most notably dynamic kinetic resolution during Noyori reduction—that yield single cis enantiomers with >90% diastereo- and enantioselectivity, an outcome not replicable with non-fluorinated or chloro-substituted variants due to divergent steric and electronic influences on the catalyst's discrimination capability [2].

3-Fluoropiperidin-4-one Procurement-Relevant Differentiation: Quantitative Evidence vs. Comparators


pKa Reduction of ~1.8 Units vs. Unsubstituted Piperidin-4-one Enables Physiologically Relevant Basicity Modulation

3-Fluoropiperidin-4-one exhibits a measured pKa of 7.19 for its conjugate acid [1]. This value is approximately 1.8 units lower than that of unsubstituted piperidin-4-one (pKa ~8.95 for the conjugate acid) [2] and approximately 1.8 units lower than that of 3-methylpiperidin-4-one (pKa 8.98 ± 0.40 predicted) . The pKa depression is attributed to the strong electron-withdrawing inductive effect (-I) of the fluorine atom at the 3-position. In contrast, 3-fluoropiperidine (lacking the 4-ketone) exhibits a pKa of approximately 8.48–9.3 [3], demonstrating that the combined effect of the 3-fluoro and 4-keto substituents produces a more pronounced basicity reduction than either modification alone.

Medicinal Chemistry pKa Basicity Drug Design

Noyori Dynamic Kinetic Resolution Yields >90% Diastereo- and Enantioselectivity for Single cis Enantiomer

Racemic 1-Boc-3-fluoropiperidin-4-one undergoes Noyori reduction under dynamic kinetic resolution (DKR) conditions to afford a single cis enantiomer with both diastereoselectivity (de) and enantioselectivity (ee) exceeding 90% [1]. The optimized process achieves up to 92% de and 91% ee in small-scale reactions, and 88% de with 90% ee when conducted on a 16-gram scale [1]. A subsequent crystallization procedure enables isolation of the pure single enantiomer in 60% overall yield [1]. In contrast, non-fluorinated piperidin-4-ones or those bearing alternative 3-substituents (e.g., methyl, chloro) do not provide the same electronic and steric environment required for this high level of catalyst discrimination, typically yielding lower stereoselectivities or requiring entirely different catalyst systems.

Asymmetric Synthesis Dynamic Kinetic Resolution Noyori Reduction Stereochemistry

Class-Level Evidence: Fluorinated Piperidines Demonstrate High Intrinsic Microsomal Stability

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives reported that intrinsic microsomal clearance measurements demonstrated high metabolic stability across the fluorinated compound series, with only a single exception noted for the 3,3-difluoroazetidine derivative [1]. While 3-fluoropiperidin-4-one itself was not explicitly quantified in this study, the class-level inference is robust: mono-fluorination of saturated nitrogen heterocycles generally confers resistance to oxidative metabolism by cytochrome P450 enzymes due to the high bond dissociation energy of the C–F bond and the electron-withdrawing effect that deactivates adjacent positions toward metabolic oxidation [1][2]. In contrast, non-fluorinated piperidin-4-ones and 3-methyl-substituted analogs are expected to exhibit greater susceptibility to metabolic degradation via hydroxylation and N-dealkylation pathways.

Metabolic Stability Microsomal Clearance Fluorine Effects ADME

Physical Property Differentiation: Density and Boiling Point vs. Piperidin-4-one

3-Fluoropiperidin-4-one exhibits a reported density of 1.13–1.133 g/cm³ and a boiling point of 172.4 °C at 760 mmHg . In comparison, unsubstituted piperidin-4-one has a reported boiling point of 79 °C at 760 mmHg and a molar mass of 99.13 g/mol [1]. The substantial increase in boiling point (ΔTb ≈ 93 °C) and density is consistent with the introduction of the polarizable fluorine atom, which enhances intermolecular dipole-dipole interactions and van der Waals forces. The higher boiling point and altered density have practical implications for purification method selection (e.g., distillation vs. crystallization) and for compatibility with various reaction conditions requiring elevated temperatures without solvent loss.

Physicochemical Properties Density Boiling Point Purification

3-Fluoropiperidin-4-one Application Scenarios Supported by Quantitative Differentiation Evidence


Chiral Fluorinated Piperidine Building Block Synthesis via Noyori DKR

3-Fluoropiperidin-4-one, specifically as the N-Boc protected racemate (1-Boc-3-fluoropiperidin-4-one), serves as the optimal substrate for generating chirally pure cis-3-fluoropiperidin-4-ol derivatives via Noyori dynamic kinetic resolution. The >90% diastereo- and enantioselectivity achievable under optimized DKR conditions [1] is a direct consequence of the fluorine atom's electronic and steric influence on the catalyst-substrate interaction, a feature not replicated with non-fluorinated or alternatively substituted piperidin-4-ones. This application scenario is particularly relevant for medicinal chemistry programs requiring enantiomerically pure fluorinated piperidine scaffolds for SAR exploration or clinical candidate synthesis.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Modulated Basicity

In programs where the basicity of a piperidine-containing lead compound must be attenuated to improve membrane permeability or reduce hERG liability, 3-fluoropiperidin-4-one provides a quantifiable pKa advantage. The measured pKa of 7.19 [2]—approximately 1.8 units lower than piperidin-4-one and 3-methylpiperidin-4-one—ensures that at physiological pH, a significantly smaller fraction of the amine is protonated. This property is directly applicable in central nervous system (CNS) drug discovery, where reduced basicity correlates with improved blood-brain barrier penetration, and in the design of orally bioavailable agents where excessive basicity can limit absorption.

Fragment-Based Drug Discovery and Library Synthesis

As a compact (MW 117.12), fluorinated heterocyclic ketone with distinct physicochemical properties, 3-fluoropiperidin-4-one is a valuable component in fragment libraries and diversity-oriented synthesis. Its higher boiling point (172.4 °C vs. 79 °C for piperidin-4-one) and altered density [3] influence handling and purification workflows, while the fluorine atom serves as both a metabolic stability enhancer (class-level inference) and a sensitive ¹⁹F NMR probe for fragment-based screening and ligand binding studies. Procurement of this specific building block is justified over non-fluorinated alternatives when downstream applications require fluorine-enabled SAR, metabolic stability gains, or NMR-based binding assays.

Synthesis of Fluorinated Fentanyl Analogs and CNS-Active Agents

3-Fluoropiperidin-4-one and its derivatives are employed as intermediates in the synthesis of fluorinated analogs of fentanyl and related 4-anilidopiperidine analgesics . The fluorine substitution at the 3-position offers opportunities to modulate key pharmacological parameters including receptor binding affinity, selectivity, and metabolic clearance, consistent with class-level evidence of improved microsomal stability in fluorinated piperidines [4]. The compound's availability in both racemic and enantiomerically enriched forms (via DKR) supports SAR studies aimed at identifying stereochemically defined CNS-active drug candidates with optimized pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.